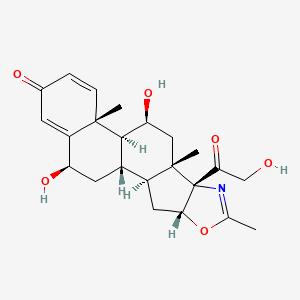
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is a chemical derivative of α-D-galactopyranoside. It is extensively employed in pharmaceutical and biochemical research, particularly in enzymatic assays to examine glycosidase activities. This compound is also used in drug delivery systems and drug development methodologies.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside is used as a substrate to determine α-galactosidase activity . This compound interacts with the enzyme α-galactosidase, which cleaves the compound, leading to a significant increase in the amount of released 4-nitrophenol . This interaction is crucial for the examination of glycosidase activities.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for α-galactosidase The cleavage of this compound by α-galactosidase can influence cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme α-galactosidase . The enzyme cleaves the compound, leading to the release of 4-nitrophenol . This process can influence enzyme activity and potentially lead to changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability. The compound is a solid and is soluble in ethyl acetate . It is typically stored at -20°C
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of α-galactosidase . The enzyme cleaves the compound, leading to the release of 4-nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the isopropylidene group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding galactopyranoside.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and α-D-galactopyranoside.
Reduction: Produces 4-aminophenyl 4,6-O-isopropylidene-α-D-galactopyranoside.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is widely used in scientific research for:
Enzymatic Assays: As a substrate to measure the activity of glycosidases, particularly β-galactosidase.
Drug Development: In the design and testing of drug delivery systems.
Biochemical Studies: To study the mechanisms of enzyme action and substrate specificity.
Industrial Applications: In the production of diagnostic reagents and biochemical tools.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-galactopyranoside: Lacks the isopropylidene protection.
4-Nitrophenyl β-D-galactopyranoside: Differing in the anomeric configuration.
4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside: Contains a benzoyl group instead of a nitrophenyl group.
Uniqueness
4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is unique due to its dual protective groups, which enhance its stability and specificity in enzymatic assays. The isopropylidene group protects the hydroxyl groups, while the nitrophenyl group serves as a chromogenic marker .
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXICGHJKXEDDR-POQQGIQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)





